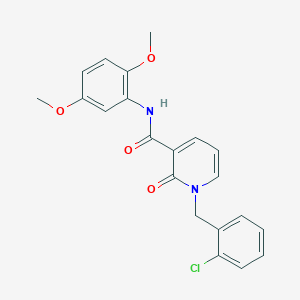
CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 is a chemical compound known as a small molecule inhibitor. It has been the subject of much research due to its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Ab-initio Calculations for Core Excitation Spectra:
- Study: Fronzoni and Decleva (1998) conducted ab-initio calculations on the core excitation spectra of freon molecules, which are structurally related to the compound . Their study provides insights into the electronic structure of molecules like CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1, particularly in terms of orbital composition and the impact of substituents on electronic properties (Fronzoni & Decleva, 1998).
Carbon Dioxide Utilization and C–N Bond Formation:
- Study: Yang et al. (2012) explored the utilization of carbon dioxide in chemical reactions, with a focus on C–N bond formation. Given the structural composition of the compound, which includes a C–N bond, this research may provide relevant insights into its potential reactivity and the use of carbon dioxide in its synthesis (Yang et al., 2012).
C–H Functionalization Research:
- Study: Davies and Morton (2017) discussed the advancements in C–H functionalization, a crucial aspect in the synthesis and modification of complex molecules like CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1. Their work provides a perspective on how selective methods have been developed to enhance the synthetic potential of C–H functionalization (Davies & Morton, 2017).
Electrocatalytic Transformations of C1 Molecules:
- Study: Xie et al. (2020) reviewed photocatalytic and electrocatalytic conversions of C1 molecules into more complex compounds. The transformation processes outlined in their study might be relevant for understanding the reactivity and potential applications of the compound (Xie et al., 2020).
Functional Analysis of Cytochrome Components:
- Study: Dreyfuss et al. (2003) performed a functional analysis of the Ccs1 gene, which is involved in c-type cytochrome biogenesis. Although this study is more biologically oriented, it could provide insights into the potential interactions of CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 with biological molecules, given its complex structure (Dreyfuss et al., 2003).
Propriétés
IUPAC Name |
2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BClN2O3/c1-15(2)16(3,4)24-18(23-15)11-5-6-13(19)12(9-11)14(22)21-17(10-20)7-8-17/h5-6,9H,7-8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOUPIKKYCNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 | |
CAS RN |
1787297-57-7 |
Source


|
| Record name | 2-chloro-N-(1-cyanocyclopropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

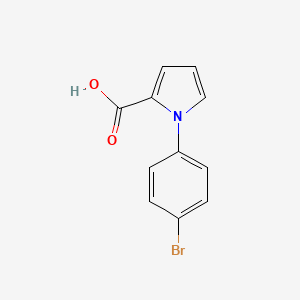
![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2448751.png)
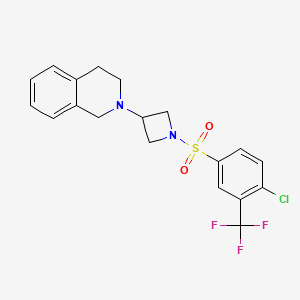
![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)
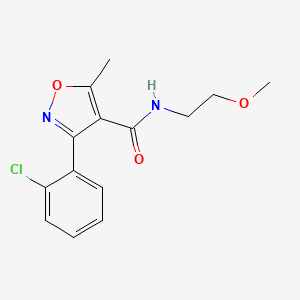
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2448758.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2448760.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2448763.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)
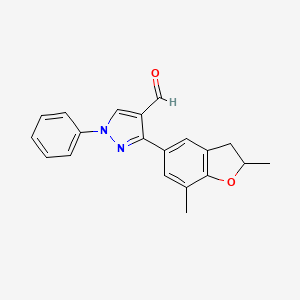
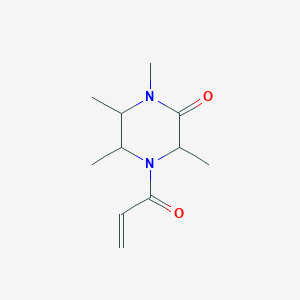
![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
